1-(3,4,5-Trimethoxyphenyl)ethylhydrazine
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Overview
Description
1-(3,4,5-Trimethoxyphenyl)ethylhydrazine is an organic compound with the molecular formula C11H18N2O3. This compound features a trimethoxyphenyl group attached to an ethylhydrazine moiety. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to the compound’s potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethoxyphenyl)ethylhydrazine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)ethylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of new compounds with diverse functional groups .
Scientific Research Applications
1-(3,4,5-Trimethoxyphenyl)ethylhydrazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of cancer, infections, and inflammatory diseases.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)ethylhydrazine involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase. These interactions can disrupt cellular processes, leading to anti-cancer and anti-inflammatory effects. The compound may also modulate signaling pathways, such as the extracellular signal-regulated kinase pathway, contributing to its pharmacological activities .
Comparison with Similar Compounds
3,4,5-Trimethoxyamphetamine: Shares the trimethoxyphenyl group but differs in its amine structure.
Colchicine: Contains a trimethoxyphenyl group and is known for its anti-gout properties.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used in the treatment of genital warts
Uniqueness: 1-(3,4,5-Trimethoxyphenyl)ethylhydrazine is unique due to its specific combination of the trimethoxyphenyl group and the ethylhydrazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)ethylhydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-7(13-12)8-5-9(14-2)11(16-4)10(6-8)15-3/h5-7,13H,12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFPMGKPLCDDQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)OC)OC)OC)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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